molecular formula C10H8IN B3318303 4-Iodo-2-methylquinoline CAS No. 99361-09-8

4-Iodo-2-methylquinoline

Cat. No.: B3318303
CAS No.: 99361-09-8
M. Wt: 269.08 g/mol
InChI Key: UMTOUWVZVGPKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Mechanism of Action

Target of Action

4-Iodo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of quinoline derivatives are often metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These ions are involved in various biological processes, and their interaction with quinoline derivatives can influence these processes.

Mode of Action

Quinoline derivatives are known to form covalent complexes with metal ions . This interaction can lead to changes in the biochemical processes involving these ions.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents used in the process . These properties could potentially influence the ADME properties of this compound.

Result of Action

2-methylquinoline and its derivatives have shown substantial biological activities , suggesting that this compound could also have significant biological effects.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions . These conditions could potentially influence the action, efficacy, and stability of this compound in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methylquinoline can be achieved through various methods. One common approach involves the iodination of 2-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of microwave irradiation or ionic liquids as solvents can enhance reaction rates and yields. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents, organolithium compounds)

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide)

    Reduction: Strong reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed:

  • Substituted quinolines
  • Carboxylic acids
  • Ethyl-substituted quinolines
  • Biaryl compounds

Scientific Research Applications

4-Iodo-2-methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2-methylquinoline is unique due to the combined presence of the iodine atom and methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability that is not found in its analogues.

Properties

IUPAC Name

4-iodo-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTOUWVZVGPKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-2-methylquinoline
Reactant of Route 2
4-Iodo-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
4-Iodo-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
4-Iodo-2-methylquinoline
Reactant of Route 6
4-Iodo-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.